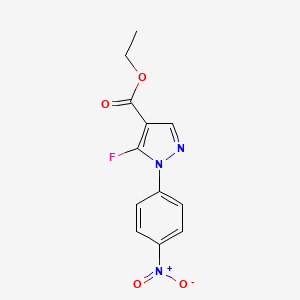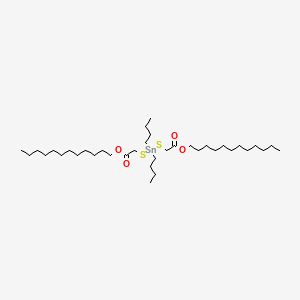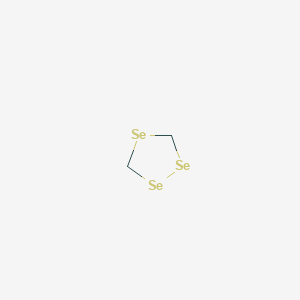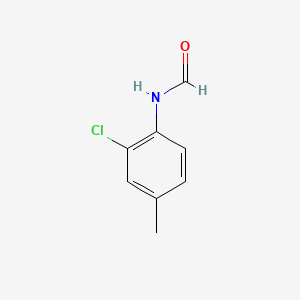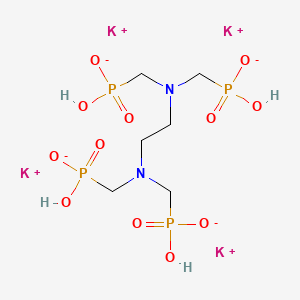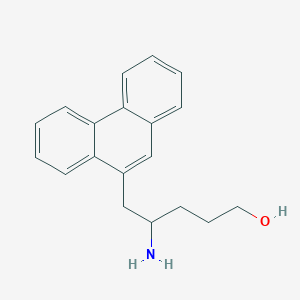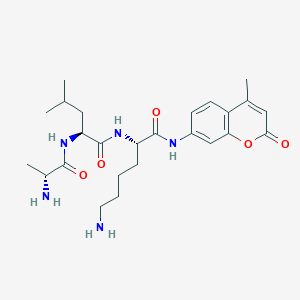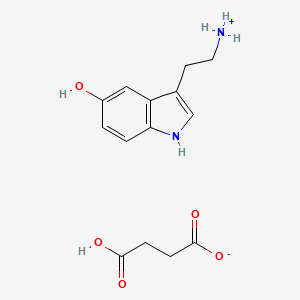
Serotonin succinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of serotonin succinate typically involves the esterification of serotonin with succinic acid. This reaction can be catalyzed by acidic or basic catalysts. The general reaction conditions include:
Reactants: Serotonin and succinic acid
Catalysts: Acidic catalysts like sulfuric acid or basic catalysts like sodium hydroxide
Solvents: Organic solvents such as dichloromethane or ethanol
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Serotonin succinate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the succinate or serotonin moieties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, alkylating agents
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced serotonin derivatives.
科学的研究の応用
Chemistry: In chemistry, serotonin succinate is used as a model compound to study esterification reactions and the behavior of neurotransmitter derivatives.
Biology: In biological research, this compound is utilized to investigate the role of serotonin in cellular processes and its interaction with succinic acid in metabolic pathways.
Medicine: Medically, this compound has potential applications in developing treatments for mood disorders, given its connection to serotonin. It may also be explored for its role in metabolic regulation due to the presence of succinic acid.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and as a biochemical reagent in various processes.
作用機序
The mechanism of action of serotonin succinate involves its interaction with serotonin receptors and metabolic pathways. Serotonin acts as a neurotransmitter by binding to specific receptors in the brain, influencing mood, appetite, and sleep. Succinic acid, on the other hand, participates in the citric acid cycle, contributing to cellular energy production. The combination of these two molecules may result in unique biological effects, potentially enhancing serotonin’s activity or influencing metabolic processes.
類似化合物との比較
Serotonin: The primary neurotransmitter involved in mood regulation.
Succinic Acid: A key component of the citric acid cycle.
Serotonin Derivatives: Compounds like serotonin sulfate or serotonin acetate, which combine serotonin with different acids.
Uniqueness: Serotonin succinate is unique due to the combination of serotonin and succinic acid, which may result in distinct biological and chemical properties. This combination allows for the exploration of both neurotransmitter activity and metabolic regulation in a single compound.
特性
CAS番号 |
21716-89-2 |
|---|---|
分子式 |
C14H18N2O5 |
分子量 |
294.30 g/mol |
IUPAC名 |
2-(5-hydroxy-1H-indol-3-yl)ethylazanium;4-hydroxy-4-oxobutanoate |
InChI |
InChI=1S/C10H12N2O.C4H6O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;5-3(6)1-2-4(7)8/h1-2,5-6,12-13H,3-4,11H2;1-2H2,(H,5,6)(H,7,8) |
InChIキー |
ARLMEAJPHDRDDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].C(CC(=O)[O-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![hydrogen [29H,31H-phthalocyaninesulphonato(3-)-N29,N30,N31,N32]cuprate(1-)](/img/structure/B13742552.png)
